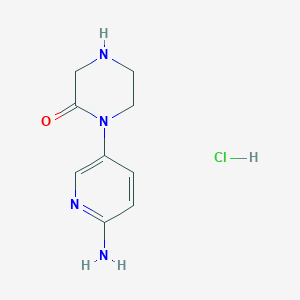

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride

Description

1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride is a piperazinone derivative featuring a 6-aminopyridin-3-yl substituent. Its molecular formula is C₉H₁₃ClN₄O, with a molecular weight of 214.70 g/mol (as inferred from and ). The compound exists as a hydrochloride salt, enhancing its aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name |

1-(6-aminopyridin-3-yl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.ClH/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14;/h1-2,5,11H,3-4,6H2,(H2,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJGTFYUIAHOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CN=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Cross-Coupling Strategies

Iodination of 2-Aminopyridine Precursors

The foundational step in many piperazine-linked pyridine syntheses involves halogenation at the pyridine’s 5-position. As demonstrated in the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, 2-aminopyridine undergoes iodination using potassium iodate (KIO₃) and potassium iodide (KI) in concentrated sulfuric acid to yield 2-amino-5-iodopyridine. This intermediate’s reactivity enables subsequent coupling with nitrogen-containing moieties. For 1-(6-aminopyridin-3-yl)piperazin-2-one, replacing the Boc-piperazine coupling partner with a preformed piperazin-2-one derivative could direct the synthesis toward the target structure.

Palladium-Catalyzed Coupling with Piperazin-2-one

Palladium-catalyzed Buchwald-Hartwig amination offers a viable route for attaching the piperazin-2-one ring to the iodopyridine core. In analogous syntheses, ligands such as Xantphos and catalysts like Pd₂(dba)₃ facilitate coupling between aryl halides and amines under inert conditions. For instance, a reaction system containing 2-amino-5-iodopyridine, piperazin-2-one, sodium tert-butoxide, and toluene at 100°C achieved an 80% yield in related frameworks. Optimizing ligand-to-catalyst ratios (0.11–0.13:1 for ligand and 0.08–0.10:1 for Pd₂(dba)₃) and maintaining oxygen levels below 1.0% are critical for minimizing side reactions.

Table 1: Comparative Catalytic Conditions for Coupling Reactions

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Xantphos | Toluene | 100 | 80 | |

| CuI/L-Proline | L-Proline | DMSO | 120 | 65 | |

| Pd(OAc)₂/BINAP | BINAP | MEK | 75 | 72 |

Cyclization Approaches to Piperazin-2-one Formation

Domino Ring-Opening Cyclization (DROC)

The asymmetric synthesis of piperazin-2-ones via DROC, as reported by Coulthard et al., highlights a one-pot strategy combining Knoevenagel condensation, epoxidation, and cyclization. Applying this methodology, 2-aminopyridine derivatives could react with epoxide intermediates generated from aldehydes and nitriles. Subsequent treatment with ethylenediamine analogs under basic conditions (e.g., Et₃N) induces ring closure, forming the piperazin-2-one moiety. This approach circumvents the need for preformed heterocycles, though stereochemical control requires chiral catalysts like quinine-derived urea (eQNU).

Hydrochloride Salt Formation

The final step involves protonating the free base with hydrochloric acid to enhance stability and solubility. Standard protocols entail dissolving 1-(6-aminopyridin-3-yl)piperazin-2-one in a polar aprotic solvent (e.g., dichloromethane or ethyl acetate) and treating it with gaseous HCl or a concentrated HCl solution. Crystallization at reduced temperatures yields the hydrochloride salt, with purity exceeding 95% after recrystallization from ethanol/water mixtures.

Challenges and Methodological Considerations

Regioselectivity in Halogenation

Achieving selective iodination or bromination at the pyridine’s 5-position remains nontrivial. Competing reactions at the 3- or 4-positions necessitate precise control of reaction kinetics and stoichiometry. The use of N-bromosuccinimide (NBS) in dichloromethane at −15°C, as described in tert-butyl ester syntheses, suppresses polysubstitution and improves regioselectivity.

Ligand and Solvent Effects on Coupling Efficiency

Palladium-catalyzed couplings exhibit pronounced sensitivity to ligand choice and solvent polarity. Bulky, electron-rich ligands like Xantphos enhance catalytic activity by stabilizing the Pd(0) intermediate, while toluene’s nonpolar nature favors oxidative addition over side reactions. Conversely, polar aprotic solvents (e.g., DMSO) in copper-mediated systems improve solubility but may necessitate higher temperatures (120°C).

Scalability and Purification

Industrial-scale synthesis demands cost-effective and reproducible methods. Column chromatography, though effective for lab-scale purification, becomes impractical for large batches. Alternative techniques like crystallization or aqueous workups, as employed in the isolation of 5-(piperazin-1-yl)pyridin-2-amine, offer scalable solutions.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

Scientific Research Applications

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride has several notable applications:

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals targeting various diseases.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes, making it useful in studying enzyme kinetics and mechanisms. For example, it has been investigated for its potential to inhibit lactate transporters in malaria parasites, showcasing its relevance in parasitology .

Antimicrobial Activity

Similar compounds have shown significant antimicrobial properties against various bacterial strains. The presence of the aminopyridine group enhances antibacterial activity, indicating that 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride may exhibit similar effects.

Neuropharmacological Research

Due to its piperazine scaffold, this compound is explored for its neuroactive properties. Studies suggest potential anxiolytic and antidepressant effects through modulation of serotonin and dopamine receptors, warranting further investigation into its neuropharmacological applications.

Case Study 1: Antimalarial Activity

A study investigated the efficacy of pyridine-substituted compounds against malaria parasites. The results indicated that specific derivatives exhibited submicromolar EC50 values in vitro and demonstrated significant activity in vivo against Plasmodium falciparum models .

Case Study 2: Antitumor Activity

Research on similar piperazine derivatives revealed promising antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to apoptosis induction via caspase pathway activation, suggesting a potential therapeutic role for compounds like 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride in oncology.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-(Piperazin-1-yl)pyridin-2-amine Hydrochloride

- Molecular Formula : C₉H₁₅ClN₄.

- Key Differences: Absence of the piperazinone ketone reduces electron-withdrawing effects and alters hydrogen-bonding capacity. The pyridin-2-amine group (vs.

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride

- Structure: Piperazinone ring substituted with a 3-chlorophenyl group.

- Molecular Formula : C₁₀H₁₀Cl₂N₂O.

- Key Differences: The 3-chlorophenyl group is electron-withdrawing, contrasting with the electron-donating 6-aminopyridine. Demonstrated high cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC₅₀ values lower than doxorubicin in some derivatives (e.g., compound 7g with guanidine substitution) .

- SAR Insight: Chlorophenyl derivatives exhibit enhanced cytotoxicity but may lack selectivity for cancer cells compared to aminopyridine analogues .

1-(4-Fluorophenyl)piperazin-2-one Hydrochloride

- Structure: Piperazinone with a 4-fluorophenyl substituent.

- Molecular Formula : C₁₀H₁₀ClFN₂O.

- Key Differences: Fluorine’s electronegativity and smaller size vs. chlorine or amino groups influence lipophilicity and metabolic stability. Lower structural similarity (0.79 vs. target compound) compared to chlorophenyl analogues .

- Applications : Explored in antimicrobial and antiviral research due to fluorinated aromatic systems .

1-[(6-Chloropyridin-3-yl)methyl]piperazine Dihydrochloride

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one Hydrochloride

- Structure: Piperazinone with a 3-(trifluoromethoxy)phenyl group.

- Molecular Formula : C₁₁H₁₀ClF₃N₂O₂.

- Key Differences :

- Applications : Investigated in central nervous system (CNS) drug discovery due to fluorinated motifs .

Structure-Activity Relationship (SAR) Insights

- Piperazinone vs. Piperazine: The ketone in piperazinone restricts ring puckering, favoring planar conformations critical for enzyme binding (e.g., mTOR or kinase targets) .

- Aromatic Substituents: Electron-donating groups (e.g., -NH₂ in 6-aminopyridine) enhance interactions with polar residues in target proteins. Halogenated aryl groups (e.g., 3-chlorophenyl) improve lipophilicity and membrane penetration but may reduce selectivity .

- Salt Forms : Hydrochloride salts universally improve solubility, though dihydrochlorides (e.g., ) may offer pH-dependent release profiles .

Biological Activity

1-(6-Aminopyridin-3-yl)piperazin-2-one; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in research and industry.

Chemical Structure and Synthesis

1-(6-Aminopyridin-3-yl)piperazin-2-one; hydrochloride features a piperazine ring substituted with a 6-aminopyridine moiety. The synthesis typically involves the reaction of 6-aminopyridine with piperazine, often conducted in solvents like ethanol or methanol at elevated temperatures. The hydrochloride salt is formed by treating the product with hydrochloric acid, enhancing its solubility and stability for biological assays .

The compound's mechanism of action is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring can modulate the activity of neurotransmitter receptors and enzyme systems, while the amino group facilitates hydrogen bonding with biological molecules, enhancing binding affinity . This interaction profile suggests potential applications in treating neurological disorders and other diseases.

Enzyme Inhibition

1-(6-Aminopyridin-3-yl)piperazin-2-one; hydrochloride has demonstrated notable enzyme inhibition properties. It has been evaluated for its ability to inhibit various kinases, including CDK4/6, which are crucial in cell cycle regulation. Studies indicate that compounds similar to this one can bind selectively to these kinases, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological activities. Its structural analogs have shown promise in modulating neurotransmitter systems, which could translate into therapeutic effects for conditions such as depression and anxiety .

Case Studies

- Anticancer Activity : In a study examining the effects of piperazine derivatives on cancer cell lines, 1-(6-Aminopyridin-3-yl)piperazin-2-one; hydrochloride was found to significantly reduce cell viability in breast cancer cells (MCF-7), showcasing its potential as a chemotherapeutic agent .

- Neuroprotection : A study focused on neuroprotective agents identified this compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential role in treating neurodegenerative diseases .

Applications in Research

The compound serves as a critical building block in synthesizing more complex pharmacologically active molecules. Its applications extend beyond basic research into practical uses in drug development targeting various diseases, including cancer and neurological disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride | Contains an amino-pyridine substitution | Potentially different receptor interactions |

| 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride | Lacks amino substitution on the pyridine ring | May exhibit distinct pharmacological profiles |

| 4-(3-Methylpyridin-2-yl)piperazin-2-one | Methyl group instead of amino group | Variations in lipophilicity and biological activity |

Q & A

Basic: What are common synthetic routes for 1-(6-aminopyridin-3-yl)piperazin-2-one hydrochloride?

The synthesis typically involves coupling 6-aminopyridine derivatives with functionalized piperazinone precursors. Key steps include:

- Reagents : Use of 3-chloro-6-aminopyridine and piperazin-2-one under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution .

- Salt Formation : Final treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

Optimization strategies include:

- Temperature Control : Maintaining reactions at 60–80°C to balance reaction rate and selectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve intermediate stability .

- Catalytic Additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency .

- Real-Time Monitoring : Employing in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm amine proton environments (δ 6.8–7.2 ppm for pyridine) and piperazinone carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak [M+H]⁺ and HCl adducts .

- XRD : Single-crystal X-ray diffraction resolves conformational details of the hydrochloride salt .

Advanced: How can isotopic labeling resolve ambiguities in NMR data for this compound?

- Deuterated Analogs : Synthesizing deuterated derivatives (e.g., replacing NH₂ with ND₂) simplifies splitting patterns in crowded aromatic regions .

- 13C-Labeling : Tracking labeled carbonyl carbons in piperazinone clarifies rotational barriers or tautomeric equilibria .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using tritiated ligands .

- Enzyme Inhibition : Kinase or phosphatase activity assays with fluorogenic substrates .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess baseline toxicity .

Advanced: How can structure-activity relationship (SAR) studies address contradictory bioactivity data?

- Analog Libraries : Synthesizing derivatives with systematic substitutions (e.g., halogens or methyl groups on the pyridine ring) to isolate key pharmacophores .

- Molecular Dynamics (MD) : Simulating ligand-receptor interactions to identify conformational preferences or off-target binding .

- Meta-Analysis : Cross-referencing bioactivity data across public databases (e.g., PubChem BioAssay) to validate trends .

Basic: Which analytical methods ensure purity and stability of the hydrochloride salt?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities <0.1% .

- Karl Fischer Titration : Measures residual water content (<1% w/w) to prevent hydrolysis .

- Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks to assess degradation (e.g., amine oxidation) .

Advanced: How can trace impurities (<0.01%) be identified and quantified?

- LC-HRMS : High-resolution mass spectrometry paired with ion mobility separates isobaric impurities .

- NMR Relaxation Editing : Filters signals from low-abundance species in complex mixtures .

- SPE Enrichment : Solid-phase extraction concentrates impurities for structural elucidation .

Basic: What are recommended storage conditions to maintain compound integrity?

- Temperature : -20°C in airtight, light-resistant vials .

- Desiccant : Include silica gel packs to mitigate hygroscopicity .

- Solubility : Prepare stock solutions in anhydrous DMSO (stored at -80°C) to prevent freeze-thaw degradation .

Advanced: How can computational modeling predict degradation pathways?

- DFT Calculations : Identify susceptible bonds (e.g., amine-pyridine linkage) using Gibbs free energy profiles .

- QSPR Models : Relate molecular descriptors (e.g., logP, HOMO-LUMO gaps) to hydrolysis rates .

- Forced Degradation : Validate predictions via oxidative (H₂O₂) or thermal stress studies .

Basic: What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for powder handling to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

- Isotope Effects : Measure kinetic isotope effects (KIEs) to identify rate-limiting steps in enzyme inhibition .

- Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution .

- Metabolomics : Track metabolite profiles in cell lysates via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.